Chloroacetonitrile-13C2, 15N

Description

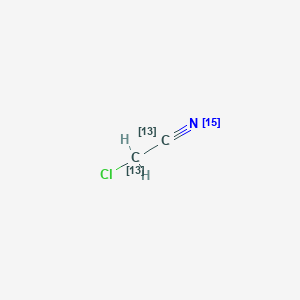

Structure

3D Structure

Properties

IUPAC Name |

2-chloroacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN/c3-1-2-4/h1H2/i1+1,2+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMDAKOXSCIGH-STGVANJCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C]#[15N])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461502 | |

| Record name | Chloroacetonitrile-13C2, 15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850261-36-8 | |

| Record name | Chloroacetonitrile-13C2, 15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Site Specific Incorporation of 13c2 and 15n Isotopes in Chloroacetonitrile

Precursor Selection and Isotopic Enrichment Strategies for Carbon and Nitrogen

The cornerstone of synthesizing Chloroacetonitrile-¹³C₂, ¹⁵N lies in the selection of appropriate starting materials that are already enriched with the desired isotopes. The strategy aims to build the molecular framework from these labeled precursors, minimizing isotopic dilution and maximizing yield.

Key precursors for introducing the ¹³C₂ and ¹⁵N labels include:

Doubly Labeled Cyanides : Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N) or Zinc Cyanide-¹³C₂,¹⁵N₂ ([Zn(¹³C¹⁵N)₂]) serve as excellent sources for the nitrile carbon and nitrogen. chemrxiv.orgamazonaws.com However, using this requires the subsequent addition of the second labeled carbon atom.

Labeled Two-Carbon Building Blocks : Starting with a molecule that already contains two carbon atoms, such as [1,2-¹³C₂]acetic acid or [1,2-¹³C₂]ethanolamine, is a common approach. The nitrogen can then be introduced using a ¹⁵N-labeled reagent like [¹⁵N]ammonia. chemrxiv.org

Fully Labeled Precursors : The most direct route involves precursors that contain the complete C-C-N backbone. For instance, synthesizing [1,2-¹³C₂, ¹⁵N]chloroacetamide, which can then be dehydrated to the target nitrile, represents a highly efficient pathway. orgsyn.org The synthesis of this intermediate often starts from simpler labeled molecules like [¹³C₂,¹⁵N]glycine.

The choice of precursor is often dictated by commercial availability, cost, and the complexity of the synthetic route. High isotopic purity of the starting materials (typically ≥98-99 atom %) is crucial for achieving high enrichment in the final product. sigmaaldrich.com

Table 1: Potential Precursors for Chloroacetonitrile-¹³C₂, ¹⁵N Synthesis

| Precursor Name | Isotopic Labels | Role in Synthesis |

|---|---|---|

| Potassium Cyanide-¹³C,¹⁵N | ¹³C, ¹⁵N | Source of the nitrile group (-C≡N) |

| Zinc Cyanide-¹³C₂, ¹⁵N₂ | ¹³C, ¹⁵N | Stable, solid source for the nitrile group |

| [1,2-¹³C₂]Acetic Acid | ¹³C₂ | Provides the two-carbon backbone |

| [¹⁵N]Ammonia | ¹⁵N | Source of the nitrogen atom |

| [1,2-¹³C₂, ¹⁵N]Glycine | ¹³C₂, ¹⁵N | A complete C₂N backbone precursor |

Multi-Step Synthetic Routes for Chloroacetonitrile-¹³C₂, ¹⁵N Analogues

A prevalent and logical synthetic route to Chloroacetonitrile-¹³C₂, ¹⁵N involves the dehydration of its corresponding labeled amide, [1,2-¹³C₂, ¹⁵N]chloroacetamide. This multi-step process ensures the precise placement of the isotopic labels.

A representative synthetic pathway is as follows:

Amidation of a Labeled Acyl Halide : The synthesis can begin with commercially available [1,2-¹³C₂]acetyl chloride. This is reacted with [¹⁵N]ammonia (¹⁵NH₃) in an inert solvent. This step forms [1,2-¹³C₂, ¹⁵N]acetamide.

Alpha-Chlorination : The resulting labeled acetamide (B32628) undergoes alpha-halogenation. This is typically achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to introduce a chlorine atom on the methyl group, yielding [1,2-¹³C₂, ¹⁵N]chloroacetamide. Careful control of stoichiometry is required to prevent dichlorination.

Dehydration to Nitrile : The final and critical step is the dehydration of [1,2-¹³C₂, ¹⁵N]chloroacetamide. This is a classic reaction for nitrile synthesis, often employing a powerful dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or phosphoryl chloride (POCl₃). orgsyn.org The reaction involves heating the mixture, which eliminates a molecule of water to form the nitrile functional group, resulting in the final product, Chloroacetonitrile-¹³C₂, ¹⁵N. orgsyn.org

An alternative route could involve the chlorination of a labeled hydroxyacetonitrile. For example, [1,2-¹³C₂, ¹⁵N]glycolonitrile could be reacted with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a base to yield the target compound. google.com

Optimization of Reaction Conditions for Isotopic Yield and Purity

Given the high cost of isotopically enriched starting materials, optimizing each reaction step for maximum yield and purity is paramount. musechem.comnumberanalytics.com

For the key dehydration step of labeled chloroacetamide, several parameters are critical:

Dehydrating Agent : Phosphorus pentoxide (P₄O₁₀) is highly effective. The molar ratio of P₄O₁₀ to the amide is crucial; an excess ensures complete reaction, but too much can complicate purification. A typical ratio is around 1.2 moles of P₄O₁₀ per 2 moles of amide. orgsyn.org

Solvent : A high-boiling, inert solvent such as dry technical trimethylbenzene is often used to facilitate the reaction at elevated temperatures while allowing for the distillation of the product. orgsyn.org

Temperature and Reaction Time : The mixture is typically heated to reflux (around 160-170°C in trimethylbenzene) with vigorous stirring for a specific period, often about one hour, to drive the reaction to completion. orgsyn.org Over-heating or prolonged reaction times can lead to decomposition and reduced yields.

Purification : The crude product is typically isolated by distillation from the reaction mixture. To achieve high chemical purity, a subsequent fractional distillation, often over a small amount of P₄O₁₀ to remove any remaining water or amide, is necessary. orgsyn.org

Throughout the synthesis, maintaining an inert and anhydrous atmosphere (e.g., using argon or nitrogen) is essential to prevent the introduction of moisture, which can hydrolyze intermediates and reduce yields.

Table 2: Optimization Parameters for the Dehydration of Chloroacetamide

| Parameter | Condition | Rationale / Effect on Yield and Purity |

|---|---|---|

| Reagent | Phosphorus Pentoxide (P₄O₁₀) | Powerful dehydrating agent, ensures high conversion. |

| Solvent | Trimethylbenzene | High boiling point allows for effective reflux conditions. orgsyn.org |

| Temperature | Reflux (~160-170°C) | Provides sufficient energy for the reaction; must be controlled to prevent degradation. orgsyn.org |

| Stirring | Vigorous Mechanical Stirring | Ensures homogeneity of the reaction mixture, improving reaction rate and yield. orgsyn.org |

| Purification | Fractional Distillation | Separates the product from the solvent and non-volatile impurities, leading to high chemical purity. orgsyn.org |

Analytical Validation of Isotopic Position and Enrichment in Synthesized Materials

After synthesis and purification, rigorous analytical testing is required to confirm the chemical identity, purity, and, most importantly, the isotopic labeling of Chloroacetonitrile-¹³C₂, ¹⁵N. The two primary techniques for this validation are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for unambiguously determining the exact position of the isotopic labels.

¹³C NMR : The spectrum will show two signals corresponding to the two labeled carbon atoms (Cl-¹³CH₂-¹³C≡¹⁵N). The presence of ¹³C-¹³C and ¹³C-¹⁵N coupling constants provides definitive evidence of the specific connectivity of the labeled atoms.

¹⁵N NMR : This analysis directly confirms the presence and chemical environment of the ¹⁵N isotope.

¹H NMR : While this spectrum will show a single signal for the two protons, the signal will be split due to coupling with the adjacent ¹³C atom (a large one-bond ¹JCH coupling), confirming the label at the CH₂ position.

Together, these analytical methods provide a comprehensive validation of the final product, ensuring it meets the required specifications for its intended application. researchgate.netnih.gov

Table 3: Key Analytical Data for Validation of Chloroacetonitrile-¹³C₂, ¹⁵N

| Analytical Technique | Parameter | Expected Observation |

|---|---|---|

| Mass Spectrometry | Molecular Ion Peak (Exact Mass) | ~77.991 Da (for ³⁵Cl isotope), confirming M+3 shift from unlabeled (74.987 Da). lgcstandards.com |

| ¹³C NMR | Chemical Shifts & Coupling | Two distinct signals with characteristic ¹³C-¹³C and ¹³C-¹⁵N coupling constants. |

| ¹H NMR | Proton Signal | A multiplet due to ¹H-¹³C coupling, confirming the ¹³C label in the CH₂ group. |

| ¹⁵N NMR | Chemical Shift | A signal at a characteristic shift for a nitrile nitrogen, confirming ¹⁵N incorporation. |

Elucidation of Reaction Mechanisms Through Isotopic Tracing with Chloroacetonitrile 13c2, 15n

Probing Nucleophilic and Electrophilic Pathways via Carbon and Nitrogen Scrambling

The distinct isotopic signature of Chloroacetonitrile-¹³C₂, ¹⁵N is particularly advantageous for dissecting reaction pathways involving nucleophilic and electrophilic interactions. In reactions where bond formations and breakages occur, the positions of the ¹³C and ¹⁵N isotopes in the products and intermediates can reveal the precise nature of these interactions.

For instance, in nucleophilic substitution reactions where the chlorine atom is displaced, the integrity of the ¹³C-¹³C≡¹⁵N backbone can be monitored. Any scrambling or rearrangement of these isotopes would suggest the involvement of intermediates or transition states where the original connectivity is altered. This can help differentiate between concerted mechanisms, such as an Sₙ2 pathway, and stepwise mechanisms that may involve the formation of cationic or anionic intermediates.

Similarly, in reactions where chloroacetonitrile (B46850) acts as an electrophile, the attack of a nucleophile at either of the labeled carbon atoms can be distinguished. The subsequent electronic rearrangements and bond formations can be traced by analyzing the isotopic distribution in the final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This level of detail is crucial for understanding the regioselectivity and stereoselectivity of complex organic reactions. The use of electrophilic amine sources is particularly relevant in the synthesis of nitrogen-containing compounds, which are pivotal in medicinal chemistry. chemrxiv.org

Table 1: Hypothetical Nucleophilic Substitution Reactions of Chloroacetonitrile-¹³C₂, ¹⁵N and Expected Isotopic Distributions

| Reactant | Nucleophile | Proposed Pathway | Expected Product Isotopic Signature |

| Cl-¹³CH₂-¹³C≡¹⁵N | Nu⁻ | Sₙ2 | Nu-¹³CH₂-¹³C≡¹⁵N |

| Cl-¹³CH₂-¹³C≡¹⁵N | Nu⁻ | Intermediate Formation with Scrambling | Mixture of Nu-¹³CH₂-¹³C≡¹⁵N and Nu-¹³C≡¹⁵N-¹³CH₂ |

Identification of Transient Species and Reaction Intermediates Using Isotopic Signatures

A significant challenge in mechanistic chemistry is the detection and characterization of short-lived transient species and reaction intermediates. The isotopic labels in Chloroacetonitrile-¹³C₂, ¹⁵N provide a powerful handle for identifying these elusive species. By employing rapid detection techniques in conjunction with isotope-sensitive analytical methods, researchers can capture snapshots of the reaction as it progresses.

For example, in a complex reaction cascade, the formation of a transient intermediate incorporating the ¹³C₂¹⁵N fragment can be confirmed by observing its unique mass-to-charge ratio in a mass spectrum. Furthermore, techniques like ¹³C and ¹⁵N NMR spectroscopy can provide structural information about these intermediates, even if they are present in low concentrations. researchgate.net This is particularly valuable in organometallic chemistry, where transient metal-ligand complexes often dictate the course of a catalytic cycle. The ability to monitor reaction intermediates is crucial for understanding and optimizing reaction kinetics. chemrxiv.org

The study of proton transfer reactions, which can be integral to many organic transformations, also benefits from isotopic labeling. The movement of protons and the accompanying electronic rearrangements can be followed by observing changes in the chemical environment of the ¹³C and ¹⁵N nuclei. science.gov

Assessment of Kinetic Isotope Effects (KIEs) in Chloroacetonitrile Transformations

The rates of chemical reactions can be sensitive to isotopic substitution, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org Measuring KIEs provides profound insights into the rate-determining step of a reaction and the nature of the transition state. core.ac.uk By comparing the reaction rate of Chloroacetonitrile-¹³C₂, ¹⁵N with its unlabeled counterpart, researchers can determine the ¹³C and ¹⁵N KIEs.

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. core.ac.uk For example, if the C-Cl bond cleavage is rate-limiting, a ¹³C KIE at the carbon atom attached to the chlorine would be expected. The magnitude of this effect can provide information about the extent of bond breaking in the transition state. Heavy atom isotope effects, involving isotopes like ¹³C and ¹⁵N, are typically smaller than those for hydrogen isotopes but are still powerful diagnostic tools. libretexts.orgcore.ac.uk

Secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking in the rate-determining step. libretexts.org These effects can reveal changes in hybridization or coordination at the labeled atom during the reaction. For instance, a change in the hybridization of a carbon atom from sp³ to sp² in the transition state can lead to a measurable secondary ¹³C KIE. core.ac.uk The precise measurement of KIEs can be a powerful tool for elucidating reaction mechanisms. harvard.edu

Table 2: Representative Kinetic Isotope Effects for C-N Bond Cleavage

| System | Isotope Effect (¹⁵N) | Interpretation | Reference |

| Cytidine Deaminase (wild-type) | 1.0109 | C-N bond cleavage is partially rate-determining. | nih.gov |

| Cytidine Deaminase (His102Asn mutant) | 1.0158 | C-N bond cleavage is more rate-determining. | nih.gov |

| Decarboxylation of 3-carboxybenzisoxazole | 1.0312 | Significant N-C bond cleavage in the transition state. | nih.gov |

Mechanistic Insights into Rearrangement and Cycloaddition Reactions Involving the Labeled Compound

Isotopic labeling is indispensable for unraveling the intricate mechanisms of rearrangement and cycloaddition reactions. solubilityofthings.comrsc.orgvu.nlmdpi.com In these reactions, multiple bonds are often formed and broken in a concerted or stepwise manner, making it challenging to follow the flow of atoms without isotopic tracers.

For rearrangement reactions, such as those involving the migration of the cyano group, the use of Chloroacetonitrile-¹³C₂, ¹⁵N allows for an unambiguous determination of whether the nitrile group migrates intact or undergoes fragmentation and recombination. The persistence of the ¹³C-¹³C and ¹³C-¹⁵N bonds in the rearranged product would support an intramolecular migration mechanism. The study of rearrangement reactions is fundamental to understanding molecular behavior and developing new synthetic methods. solubilityofthings.com

In cycloaddition reactions, where Chloroacetonitrile-¹³C₂, ¹⁵N could potentially participate as a dipolarophile or a component in a multi-component reaction, the isotopic labels reveal the regiochemistry and stereochemistry of the addition. For example, in a [3+2] cycloaddition, the orientation of the ¹³C₂¹⁵N unit in the resulting heterocyclic ring provides direct evidence for the mode of cycloaddition. Such reactions are elegant and atom-efficient methods for synthesizing carbo- and heterocyclic compounds. rsc.org

The insights gained from these studies are not only of fundamental academic interest but also have practical implications for the synthesis of complex molecules, including natural products and pharmaceuticals.

Advanced Analytical Method Development and Applications Utilizing Chloroacetonitrile 13c2, 15n

Development of Isotope-Dilution Mass Spectrometry (IDMS) for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. icpms.cz The use of Chloroacetonitrile-¹³C₂,¹⁵N as the labeled standard offers significant advantages in the trace analysis of chloroacetonitrile (B46850) and its derivatives, which are often found as disinfection byproducts in water. nih.gov

The principle of IDMS involves creating a mixture of the sample containing the native analyte and a known quantity of the isotopically enriched standard. By measuring the altered isotopic ratio of the analyte in the mixture using a mass spectrometer, the original concentration of the analyte in the sample can be determined with high accuracy and precision. icpms.czmdpi.com This method effectively compensates for sample loss during preparation and instrumental variability, as both the analyte and the standard exhibit nearly identical chemical behavior.

Recent studies have demonstrated the successful application of IDMS using isotopically labeled standards for the quantification of various contaminants in different matrices. For instance, ID-LC-MS/MS methods have been developed for the accurate determination of mycotoxins in grains and corn, showcasing the robustness and reliability of this approach. nih.govnih.gov The development of such methods is crucial for regulatory monitoring and ensuring food safety.

Table 1: Key Parameters in the Development of an IDMS Method

| Parameter | Description | Relevance to Chloroacetonitrile-¹³C₂,¹⁵N |

| Isotopic Purity | The percentage of the desired isotope in the labeled standard. | High isotopic purity of Chloroacetonitrile-¹³C₂,¹⁵N is essential for accurate quantification. |

| Spike Concentration | The known amount of the labeled standard added to the sample. | The spike concentration must be carefully chosen to achieve an optimal isotope ratio for measurement. skyline.ms |

| Equilibration | Ensuring the labeled standard is homogenously mixed with the native analyte in the sample. | Proper mixing is critical for the analyte and standard to experience the same effects during sample processing. |

| Mass Spectrometric Analysis | The technique used to measure the isotope ratio (e.g., GC-MS, LC-MS/MS). | The choice of mass spectrometer depends on the volatility and polarity of the analyte. |

| Measurement Uncertainty | The range within which the true value of the concentration is believed to lie. | IDMS methods using labeled standards typically have low measurement uncertainties. nih.gov |

Utilization of Chloroacetonitrile-¹³C₂,¹⁵N as an Internal Standard in Complex Matrices

The analysis of trace compounds in complex matrices such as environmental water samples, food products, and biological fluids presents significant challenges due to the presence of interfering substances. chromatographyonline.com Chloroacetonitrile-¹³C₂,¹⁵N is an ideal internal standard for such analyses because its chemical and physical properties are nearly identical to the unlabeled analyte, chloroacetonitrile. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively correcting for matrix effects and variations in analytical recovery.

The use of isotopically labeled internal standards is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative methods. chromatographyonline.com For example, in the analysis of disinfection byproducts in drinking water, where numerous organic and inorganic compounds can interfere with the measurement, a labeled standard like Chloroacetonitrile-¹³C₂,¹⁵N can significantly enhance the reliability of the results. thermofisher.comresearchgate.net

Research has shown that methods employing isotopically labeled internal standards can achieve high recovery rates and low coefficients of variation even in complex sample types. chromatographyonline.com This is particularly important for regulatory compliance, where accurate and reproducible data are paramount.

Table 2: Performance of an Analytical Method Using a Labeled Internal Standard in a Complex Matrix

| Performance Metric | Typical Value | Significance |

| Recovery Rate | 82.0% - 106.9% chromatographyonline.com | Indicates the efficiency of the extraction process. |

| Coefficient of Variation (CV) | < 11% chromatographyonline.com | Measures the precision and reproducibility of the method. |

| Limit of Quantification (LOQ) | 0.009 - 0.378 µg/L chromatographyonline.com | The lowest concentration that can be reliably quantified. |

| Linearity (r²) | > 0.99 acs.org | Demonstrates a proportional response of the instrument to the analyte concentration. |

Isotope-Edited and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules. researchgate.net The incorporation of stable isotopes like ¹³C and ¹⁵N into a molecule, as in Chloroacetonitrile-¹³C₂,¹⁵N, greatly enhances the power of NMR techniques. nih.govsigmaaldrich.com Isotope-edited NMR experiments can selectively observe signals from the labeled atoms, simplifying complex spectra and allowing for unambiguous structural assignments. nih.govnih.gov

Multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful when applied to isotopically labeled compounds. nih.gov These techniques correlate the chemical shifts of different nuclei (e.g., ¹H, ¹³C, and ¹⁵N) that are connected through chemical bonds, providing detailed information about the molecular framework.

The use of ¹³C and ¹⁵N labeling is a cornerstone of modern structural biology for determining the structures of proteins and other biomolecules. researchgate.netsigmaaldrich.com While Chloroacetonitrile-¹³C₂,¹⁵N is a small molecule, the principles of isotope-edited NMR are directly applicable to its structural analysis and the study of its interactions with other molecules. For instance, specific labeling patterns can be used to probe intermolecular interactions and reaction mechanisms. acs.org

Table 3: Common Isotope-Edited and Multidimensional NMR Experiments

| NMR Experiment | Information Provided | Application with Chloroacetonitrile-¹³C₂,¹⁵N |

| ¹³C HSQC | Correlation between directly bonded ¹³C and ¹H atoms. | Confirms the C-H connectivity in the molecule. |

| ¹⁵N HSQC | Correlation between directly bonded ¹⁵N and ¹H atoms (if present). | Provides information about the nitrogen environment. |

| HMBC | Correlation between ¹H and ¹³C or ¹⁵N atoms separated by two or three bonds. | Elucidates the overall carbon-nitrogen backbone. |

| NOESY | Correlation between protons that are close in space. | Can be used to study intermolecular interactions. |

Methodologies for Absolute Quantification of Related Compounds via Isotopic Spiking

Absolute quantification, the determination of the exact amount of a substance in a sample, is a critical requirement in many scientific disciplines. nih.gov Isotopic spiking, a technique closely related to IDMS, allows for the absolute quantification of compounds by adding a known amount of a stable isotope-labeled standard, such as Chloroacetonitrile-¹³C₂,¹⁵N, to the sample. skyline.msnih.gov

This approach is particularly valuable for the quantification of disinfection byproducts and other environmental contaminants, where accurate concentration data is essential for risk assessment. By comparing the mass spectrometric signal of the native analyte to that of the spiked isotopic standard, a precise and accurate concentration can be calculated without the need for an external calibration curve for every sample set. nih.gov

The development of methods for absolute quantification often involves careful validation to ensure accuracy, precision, and robustness. nih.gov The use of a well-characterized isotopic standard like Chloroacetonitrile-¹³C₂,¹⁵N is fundamental to the success of these methods. The known concentration and isotopic enrichment of the standard are critical parameters in the quantification calculation.

Table 4: Steps for Absolute Quantification using Isotopic Spiking

| Step | Description | Importance |

| 1. Standard Preparation | A solution of Chloroacetonitrile-¹³C₂,¹⁵N with a precisely known concentration is prepared. | The accuracy of the final result is directly dependent on the accuracy of the standard concentration. |

| 2. Sample Spiking | A known volume of the standard solution is added to a known volume or mass of the sample. | Ensures a known amount of the isotopic standard is present in the sample for comparison. |

| 3. Sample Preparation | The spiked sample is subjected to extraction, cleanup, and other necessary processing steps. | The co-elution of the analyte and the standard is crucial for accurate quantification. |

| 4. Mass Spectrometric Analysis | The sample is analyzed by a mass spectrometer to measure the signal intensities of the native analyte and the isotopic standard. | The ratio of the signal intensities is used to calculate the analyte concentration. |

| 5. Calculation | The concentration of the analyte is calculated using the known concentration of the standard and the measured signal ratio. | Provides the absolute concentration of the analyte in the original sample. |

Environmental Fate and Transformation Pathway Investigations Using Isotopic Chloroacetonitrile Tracers

Elucidation of Biodegradation Mechanisms and Metabolites via Isotope-Tracing

The application of Chloroacetonitrile-¹³C₂, ¹⁵N is instrumental in deciphering the intricate biodegradation routes of chloroacetonitrile (B46850), a significant nitrogenous disinfection byproduct. Isotope-tracing studies enable the unambiguous identification of metabolic products, providing direct evidence of the transformation processes.

Research has demonstrated that the biodegradation of haloacetonitriles can proceed through several enzymatic reactions. While direct studies utilizing Chloroacetonitrile-¹³C₂, ¹⁵N are not extensively documented in publicly available literature, the principles of its application can be inferred from studies using other isotopically labeled precursors, such as ¹⁵N-labeled monochloramine, to investigate the formation and fate of nitrogenous disinfection byproducts. researchgate.netresearchgate.net These studies have shown that the nitrogen atom in haloacetonitriles can be incorporated from the disinfectant (e.g., monochloramine) or be inherent to the organic precursor. researchgate.netresearchgate.net

In a hypothetical biodegradation study using Chloroacetonitrile-¹³C₂, ¹⁵N with a microbial consortium, the primary anticipated pathway would involve the enzymatic hydrolysis of the nitrile group to an amide, followed by dehalogenation. The use of the dual-labeled tracer would be critical in confirming these steps. The ¹⁵N label would trace the fate of the nitrogen atom, confirming its retention in the initial amide metabolite, chloroacetamide. The ¹³C₂ label would allow for the tracking of the carbon backbone of the molecule through subsequent metabolic steps.

Table 1: Hypothetical Metabolites from the Biodegradation of Chloroacetonitrile-¹³C₂, ¹⁵N

| Metabolite | Chemical Formula | Isotopic Label | Role in Pathway |

| Chloroacetamide | C₂H₄ClNO | ¹³C₂, ¹⁵N | Primary Metabolite |

| Chloroacetic acid | C₂H₃ClO₂ | ¹³C₂ | Secondary Metabolite |

| Glycolic acid | C₂H₄O₃ | ¹³C₂ | Tertiary Metabolite |

| Formate | CH₂O₂ | ¹³C | Mineralization Product |

| Ammonium | NH₄⁺ | ¹⁵N | Mineralization Product |

| Carbon Dioxide | CO₂ | ¹³C | Final Mineralization Product |

Investigation of Photolytic and Hydrolytic Degradation Pathways with Labeled Analogues

Isotopically labeled analogues like Chloroacetonitrile-¹³C₂, ¹⁵N are invaluable for studying abiotic degradation processes such as photolysis and hydrolysis. The distinct mass of the labeled compound allows for its clear differentiation from naturally occurring substances and other transformation products in complex environmental matrices.

Photolytic Degradation: Studies on the photodegradation of haloacetonitriles have shown that they are susceptible to breakdown under ultraviolet (UV) radiation. nih.gov The primary mechanism is believed to be the cleavage of the carbon-halogen bond. In a study involving Chloroacetonitrile-¹³C₂, ¹⁵N, researchers could precisely follow the fate of the resulting ¹³C₂, ¹⁵N-containing radical species, identifying subsequent reaction products and elucidating the complete photolytic degradation pathway. The quantum yield of the photodegradation process could also be accurately determined by monitoring the disappearance of the labeled parent compound. nih.gov

Hydrolytic Degradation: The hydrolysis of chloroacetonitrile is a significant abiotic degradation pathway in aqueous environments. It is known that the rate of hydrolysis is pH-dependent, with slower degradation under neutral and acidic conditions. nih.gov The primary hydrolysis product is typically the corresponding haloacetamide. By using Chloroacetonitrile-¹³C₂, ¹⁵N, the formation of Chloroacetamide-¹³C₂, ¹⁵N can be unequivocally confirmed and quantified over time and across a range of pH values. This allows for the precise calculation of hydrolysis rate constants without interference from other potential sources of chloroacetamide.

Table 2: Anticipated Degradation Products of Chloroacetonitrile-¹³C₂, ¹⁵N under Abiotic Conditions

| Degradation Process | Key Transformation Product | Isotopic Signature | Influencing Factors |

| Photolysis | Cyano(¹³C₂)methyl(¹⁵N) radical | ¹³C₂, ¹⁵N | UV wavelength and intensity |

| Hydrolysis (Neutral/Acidic) | Chloroacetamide-¹³C₂, ¹⁵N | ¹³C₂, ¹⁵N | pH, Temperature |

| Hydrolysis (Basic) | Glycolamide-¹³C₂, ¹⁵N | ¹³C₂, ¹⁵N | pH, Temperature |

Assessment of Environmental Transport and Bioavailability Using Isotopic Signatures

The unique isotopic signature of Chloroacetonitrile-¹³C₂, ¹⁵N makes it an excellent tracer for studying the transport and bioavailability of chloroacetonitrile in various environmental compartments. By introducing a known amount of the labeled compound into a controlled ecosystem, such as a mesocosm, its movement and uptake by organisms can be meticulously tracked.

In a simulated aquatic environment, Chloroacetonitrile-¹³C₂, ¹⁵N could be added to the water column. Subsequent analysis of water, sediment, and biota samples over time would reveal the partitioning behavior of the compound. The detection of the ¹³C and ¹⁵N labels in sediment cores would provide information on its sequestration potential. Furthermore, the presence of these isotopic signatures in aquatic organisms, from microorganisms to fish, would offer direct evidence of its bioavailability and potential for bioaccumulation. acs.org Stable isotope tracer studies have been effectively used to assess the bioavailability of other compounds and can be readily applied to chloroacetonitrile. mdpi.com

Table 3: Illustrative Data from a Mesocosm Study with Chloroacetonitrile-¹³C₂, ¹⁵N

| Environmental Compartment | Concentration of Labeled Compound (ng/g) at Day 7 | Bioaccumulation Factor |

| Water | 10 ng/L | - |

| Sediment | 50 | 5 |

| Algae | 150 | 15 |

| Daphnia | 300 | 30 |

| Fish (Gills) | 250 | 25 |

| Fish (Liver) | 400 | 40 |

| Fish (Muscle) | 100 | 10 |

These data would be crucial for developing accurate environmental risk assessments for chloroacetonitrile.

Development of Analytical Protocols for Tracking Labeled Chloroacetonitrile in Environmental Samples

The successful application of Chloroacetonitrile-¹³C₂, ¹⁵N as an environmental tracer hinges on the availability of robust and sensitive analytical methods for its detection and quantification. Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose, offering high precision and accuracy. epa.gova2gov.orgepa.gov

The development of an IDMS method for Chloroacetonitrile-¹³C₂, ¹⁵N would involve its use as an internal standard for the quantification of unlabeled chloroacetonitrile in environmental samples. Conversely, if the study focuses on tracing the labeled compound itself, a different, structurally similar labeled compound could be used as an internal standard.

Key steps in the analytical protocol would include:

Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be optimized to isolate chloroacetonitrile and its degradation products from complex matrices like water, soil, and tissue.

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) would be employed to separate the target analytes from co-extracted interfering compounds.

Mass Spectrometric Detection: A mass spectrometer (MS), often a tandem MS (MS/MS), would be used for detection. The instrument would be programmed to monitor the specific mass-to-charge ratios of the ¹³C₂ and ¹⁵N labeled compounds and their unlabeled counterparts, allowing for their simultaneous and unambiguous quantification. researchgate.netnih.gov

The use of Chloroacetonitrile-¹³C₂, ¹⁵N in this manner not only facilitates tracer studies but also significantly improves the quality of routine monitoring data for chloroacetonitrile by correcting for matrix effects and variations in instrument response.

Biochemical and Enzymatic Reaction Mechanism Studies with Chloroacetonitrile 13c2, 15n

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms via Isotopic Substitution

The use of stable isotopes is a cornerstone of mechanistic enzymology, providing insights into the dynamics of enzyme-catalyzed reactions that are often unattainable through other means. nih.govnih.gov Chloroacetonitrile-¹³C₂, ¹⁵N serves as a sophisticated tool for dissecting enzyme-substrate interactions and elucidating catalytic mechanisms at an atomic level.

High-resolution NMR spectroscopy, in particular, benefits from isotopic enrichment. nih.gov By introducing Chloroacetonitrile-¹³C₂, ¹⁵N to an enzyme system, researchers can monitor the changes in the NMR signals of the ¹³C and ¹⁵N nuclei upon binding to the enzyme's active site. nih.gov These changes provide detailed structural and electronic information about the substrate's conformation and its interactions with specific amino acid residues within the active site. nih.govnih.gov For instance, a significant shift in the ¹³C NMR signal of the nitrile carbon could indicate its involvement in a catalytic step, such as polarization by a Lewis acid or direct nucleophilic attack.

Furthermore, kinetic isotope effects (KIEs) measured using this labeled compound can reveal the rate-limiting steps of a reaction. nih.gov By comparing the reaction rates of the unlabeled and the heavy-labeled chloroacetonitrile (B46850), scientists can determine if the C-Cl or C-C bond cleavage, or the transformation of the nitrile group, is part of the slowest step in the enzymatic turnover. nih.gov The magnitude of the ¹³C and ¹⁵N KIEs can help distinguish between different potential transition states, providing a clearer picture of the chemical transformation. nih.gov

Table 1: Potential Applications of Chloroacetonitrile-¹³C₂, ¹⁵N in Mechanistic Enzymology

| Technique | Information Gained | Rationale |

|---|---|---|

| ¹³C/¹⁵N NMR Spectroscopy | Substrate binding mode, active site environment, detection of intermediates. nih.gov | Isotopic labels serve as sensitive reporters of the local chemical environment. |

| Kinetic Isotope Effect (KIE) | Identification of rate-determining steps, transition state structure. nih.gov | The mass difference between labeled and unlabeled substrates affects reaction rates for steps involving the labeled atoms. |

Tracing Metabolic Pathways and Intermediates in in vitro Biological Systems

A fundamental application of isotopically labeled compounds is tracing their journey through metabolic pathways. nih.govnih.gov When Chloroacetonitrile-¹³C₂, ¹⁵N is introduced into an in vitro biological system, such as a cell lysate, tissue homogenate, or a purified enzyme system, its distinct mass makes it and its subsequent metabolites readily distinguishable from the endogenous, unlabeled molecules. lucerna-chem.chthermofisher.com

The biotransformation of chloroacetonitrile is known to be catalyzed by enzymes like cytochrome P450s and glutathione (B108866) S-transferases (GSTs). nih.govmdpi.com Studies with unlabeled chloroacetonitrile have shown that it can be metabolized to cyanide (CN⁻). nih.govepa.gov Using Chloroacetonitrile-¹³C₂, ¹⁵N in conjunction with high-resolution mass spectrometry allows for the unambiguous confirmation of this pathway. nih.gov The detection of a cyanide ion with a mass of 28 Da (¹³C + ¹⁵N) instead of the natural 26 Da (¹²C + ¹⁴N) would provide definitive proof of its origin from the administered labeled compound.

This tracing approach enables the construction of a detailed metabolic map. nih.gov Researchers can identify not only the final products but also transient intermediates that may accumulate. For example, the initial product of cytochrome P450-mediated oxidation or the glutathione conjugate formed by GSTs can be trapped and identified by their unique mass signatures. Quantifying the appearance of these labeled metabolites over time provides crucial data on the kinetics of each metabolic step. nih.gov

Table 2: Hypothetical Metabolic Tracing of Chloroacetonitrile-¹³C₂, ¹⁵N

| Labeled Compound/Metabolite | Molecular Formula | Expected Mass (Da) | Analytical Method |

|---|---|---|---|

| Chloroacetonitrile-¹³C₂, ¹⁵N | Cl[¹³CH₂][¹³C]#[¹⁵N] | 78.48 | GC-MS, LC-MS/MS |

| Cyanide-¹³C, ¹⁵N | [¹³C]#[¹⁵N]⁻ | 28.00 | Headspace GC-MS, LC-MS/MS |

| Glutathione Conjugate | C₁₀H₁₇N₃O₆S + [¹³C₂H₂¹⁵N] | 426.14 (parent ion) | LC-MS/MS |

Investigation of Protein Adduct Formation and Biotransformation Using Labeled Probes

Chloroacetonitrile is a reactive electrophile capable of forming covalent adducts with nucleophilic biomolecules, including proteins. epa.gov This process is a key mechanism of toxicity for many xenobiotics. Identifying the specific protein targets and the sites of adduction is critical for understanding these toxicological mechanisms. Chloroacetonitrile-¹³C₂, ¹⁵N is an ideal probe for this purpose. mdpi.com

When a biological system is treated with the labeled compound, it will react with its protein targets. After exposure, the proteins are isolated and digested into smaller peptides, typically using an enzyme like trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com Peptides that have been modified by chloroacetonitrile will exhibit a specific mass increase corresponding to the labeled fragment ([¹³C₂H₂¹⁵N]). This unique mass shift allows for the easy detection and sequencing of the modified peptides, pinpointing the exact amino acid residue (e.g., cysteine, histidine, lysine) that was targeted. mdpi.com

This stable isotope labeling approach offers significant advantages over traditional methods like radiolabeling, as it avoids the complications of handling radioactive materials and provides more detailed structural information through MS/MS fragmentation analysis. thermofisher.com The data generated can reveal which proteins and pathways are most susceptible to modification by chloroacetonitrile, providing direct evidence of its molecular mechanism of action. researchgate.net

Applications in Chemoenzymatic Synthesis and Biocatalysis Studies

Chemoenzymatic synthesis harnesses the power of enzymes as catalysts to perform specific, often stereoselective, chemical transformations as part of a multi-step synthetic route. nih.govrsc.org Biocatalysis, the broader use of enzymes for chemical synthesis, is a cornerstone of green chemistry, offering mild and environmentally benign reaction conditions. nih.goveuropa.eu

Chloroacetonitrile-¹³C₂, ¹⁵N can serve as a valuable building block or mechanistic probe in these fields. For instance, enzymes such as nitrilases or nitrile hydratases, which convert nitriles into carboxylic acids or amides, respectively, could be used to convert Chloroacetonitrile-¹³C₂, ¹⁵N into labeled chloroacetic acid or chloroacetamide. These labeled products are themselves useful reagents for introducing isotopic labels into other molecules.

Furthermore, the labeled substrate can be used to study the mechanisms of these enzymes. tudelft.nl By monitoring the reaction using NMR or MS, researchers can gain insights into the catalytic cycle. For example, in a reaction catalyzed by a nitrile hydratase, the detection of a labeled amide product confirms the enzyme's activity on this substrate and allows for kinetic profiling. This is particularly useful when developing or engineering enzymes for new synthetic applications, as it provides a direct way to screen for desired activities on non-natural substrates. nih.gov The combination of chemical synthesis to produce the labeled starting material and enzymatic transformation represents a classic chemoenzymatic approach. nih.govcuny.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Chloroacetonitrile-¹³C₂, ¹⁵N |

| Chloroacetonitrile |

| Carbon-13 |

| Nitrogen-15 |

| Cyanide |

| Chloroacetic acid |

| Chloroacetamide |

| Glutathione |

| Trypsin |

| Cysteine |

| Histidine |

Computational and Theoretical Chemistry Approaches Applied to Isotopic Chloroacetonitrile

Quantum Chemical Calculations of Isotope Effects on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding how isotopic substitution affects a molecule at the most basic level. The Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the much slower motion of the nuclei, is a common starting point for these calculations. diva-portal.org Isotope effects arise from the differences in nuclear mass, which primarily influence the vibrational energy of the molecule.

For Chloroacetonitrile-13C2, 15N, the substitution of the common ¹²C and ¹⁴N isotopes with their heavier counterparts, ¹³C and ¹⁵N, results in lower zero-point vibrational energies (ZPVEs) for bonds involving these atoms. libretexts.org This change can subtly alter the molecule's equilibrium geometry and, more significantly, the activation barriers for chemical reactions.

Key Research Findings:

Kinetic Isotope Effects (KIEs): Quantum calculations, often using Density Functional Theory (DFT), can predict the change in reaction rates upon isotopic substitution. diva-portal.org For reactions involving bond cleavage at the substituted positions in chloroacetonitrile (B46850) (e.g., C-C or C≡N bond breaking), the heavier isotopes in this compound would lead to a slower reaction rate compared to the unlabeled molecule. This is because the ZPVE difference between the reactant and the transition state is altered. libretexts.org

Equilibrium Isotope Effects (EIEs): These calculations can also predict shifts in chemical equilibria. For instance, in a reversible reaction, this compound might be slightly favored in the state where it is more strongly bonded. Theoretical models can quantify these small effects, which are crucial for understanding isotopic fractionation in natural and industrial processes. nih.gov

Structural Parameters: High-level quantum calculations can determine minute changes in bond lengths and angles. The increased mass of ¹³C and ¹⁵N leads to a slightly shorter average bond length for the C-Cl, C-C, and C≡N bonds due to the lower ZPVE and the anharmonicity of the potential energy surface.

| Isotope Effect Type | Computational Approach | Predicted Impact on this compound | Primary Cause |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | DFT, Transition State Theory | Slower reaction rates for bond-breaking reactions at labeled sites. | Higher activation energy due to lower Zero-Point Vibrational Energy (ZPVE). libretexts.org |

| Equilibrium Isotope Effect (EIE) | DFT, Bigeleisen Equation | Shifts in equilibrium constants, favoring species with stronger bonds. | Differences in ZPVE between reactants and products. nih.gov |

| Structural Isotope Effect | High-level ab initio methods | Slightly shorter C-C and C≡N bond lengths. | Anharmonicity of the molecular potential energy surface. |

Prediction and Interpretation of Isotope-Influenced Spectroscopic Parameters

Computational methods are crucial for predicting how isotopic labeling will manifest in various forms of spectroscopy. These predictions are vital for interpreting experimental results and confirming the successful synthesis of labeled compounds.

The most significant effects are seen in vibrational and nuclear magnetic resonance (NMR) spectroscopy.

Key Research Findings:

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies of a molecule are directly dependent on the masses of its atoms and the stiffness of its bonds. DFT calculations can accurately predict the vibrational spectrum. For this compound, the frequencies of stretching modes involving the substituted atoms (C-Cl, C-C, and C≡N) will be shifted to lower wavenumbers (red-shifted) compared to the unlabeled compound. This predictable shift is a clear signature of isotopic incorporation.

NMR Spectroscopy: The chemical shifts of nuclei in NMR are determined by their local electronic environment. Isotopic substitution can cause small but measurable changes in the chemical shifts of both the substituted nuclei and their neighbors. This is known as an "isotope effect on nuclear shielding." mdpi.com DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict these shifts. mdpi.com For example, the ¹³C NMR spectrum of this compound will not only show signals from the labeled carbons but may also exhibit slightly different chemical shifts compared to a sample where only one carbon is labeled, due to the electronic effect of the adjacent ¹³C and ¹⁵N isotopes.

| Spectroscopic Parameter | Computational Method | Predicted Effect in this compound |

|---|---|---|

| IR/Raman Frequencies | DFT (Harmonic Frequency Analysis) | Red-shift (lower frequency) for C-C and C≡N stretching and bending modes. |

| 13C NMR Chemical Shifts | DFT (GIAO Method) mdpi.com | Direct observation of 13C signals; slight shifts compared to singly-labeled species. |

| 15N NMR Chemical Shifts | DFT (GIAO Method) mdpi.com | Direct observation of the 15N signal. |

| Spin-Spin Coupling Constants (J) | DFT Calculations | Changes in J-coupling values (e.g., 1JCC, 1JCN) due to altered bond lengths and vibrational averaging. |

Development of Computational Models for Simulating Isotopic Fractionation

Isotopic fractionation is the partitioning of isotopes between two substances or phases. Computational models are essential for predicting and explaining the fractionation factors (α) that quantify this partitioning. These models are typically built upon the statistical mechanics of isotope effects, famously described by the Bigeleisen equation, which relates the fractionation factor to the vibrational frequencies of the isotopic molecules. nih.gov

By calculating the complete set of harmonic vibrational frequencies for both normal chloroacetonitrile and this compound using quantum chemistry, researchers can compute the reduced partition function ratios and, consequently, the fractionation factors for various processes.

Key Research Findings:

Equilibrium Fractionation: Models can predict how this compound will distribute between two phases, for example, between water and an organic solvent, or between liquid and vapor. The heavier isotopologue generally prefers the phase in which it is more strongly bound.

Kinetic Fractionation: During a chemical reaction, the lighter isotopologue typically reacts faster, leaving the remaining reactant pool enriched in the heavier isotope. libretexts.org Computational models can simulate the extent of this enrichment over the course of a reaction. This has been applied successfully to model the fractionation of chlorinated compounds during degradation processes. nih.gov

Dual Isotope Analysis: Computational models can predict the relationship between the fractionation of two different elements in the same molecule (e.g., carbon and chlorine). nih.gov For this compound, one could model the relationship between ¹³C and ¹⁵N fractionation, providing a powerful tool to identify specific reaction mechanisms. For instance, a concerted reaction mechanism would yield a different dual-isotope slope than a stepwise mechanism. nih.gov

| Process | Modeling Approach | Example Application for Isotopic Chloroacetonitrile | Typical Fractionation Factor (α) Range for Heavy Atoms nih.govnih.gov |

|---|---|---|---|

| Phase Equilibrium (e.g., liquid-vapor) | Bigeleisen Equation using DFT frequencies nih.gov | Predicting enrichment of this compound in the liquid phase during evaporation. | 1.001 - 1.005 |

| Chemical Reaction (Degradation) | Kinetic Isotope Effect (KIE) modeling | Simulating the enrichment of 13C and 15N in the unreacted chloroacetonitrile pool. | 0.987 - 0.995 (for kheavy/klight) |

| Environmental Transport | Rayleigh Distillation Models nih.gov | Modeling isotopic changes as chloroacetonitrile moves through a porous medium. | Varies with process |

Future Directions and Emerging Paradigms in Chloroacetonitrile 13c2, 15n Research

Integration with Advanced Hyphenated Spectroscopic and Chromatographic Techniques

The primary application of Chloroacetonitrile-¹³C₂, ¹⁵N is as an internal standard in quantitative analyses using hyphenated techniques, which couple a separation method with a detection method. crimsonpublishers.comresearchgate.net Its chemical properties are nearly identical to the unlabeled analyte, allowing it to co-elute during chromatography and experience similar effects during ionization, thus correcting for variations in sample preparation and instrument response. nih.govnih.gov

Future research will focus on expanding its use in highly sensitive and complex analytical workflows.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In quantitative metabolomics and environmental analysis, LC-MS/MS is a primary tool. nih.govrsc.org Using Chloroacetonitrile-¹³C₂, ¹⁵N as an internal standard is critical for achieving accurate and reproducible quantification of trace-level analytes in complex matrices like blood plasma or wastewater. crimsonpublishers.comnih.gov Future applications will involve its use in multi-residue methods for detecting pesticides and other contaminants, where it can compensate for matrix-induced ion suppression or enhancement. crimsonpublishers.comthermofisher.com Interestingly, unlabeled chloroacetonitrile (B46850) has been used as a mobile phase additive to enhance chloride attachment in negative chemical ionization LC-MS, suggesting that the labeled version could serve a dual role in specific method development. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and semi-volatile compounds, GC-MS/MS offers high chromatographic resolution. rsc.org Chloroacetonitrile-¹³C₂, ¹⁵N is an ideal standard for tracing pollutants like halogenated nitriles, which are often amenable to GC analysis. Research is moving towards integrated workflows that use both LC-MS/MS and GC-MS/MS for comprehensive sample characterization, with SIL standards like Chloroacetonitrile-¹³C₂, ¹⁵N ensuring cross-platform data consistency. thermofisher.comchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS instruments, such as Orbitrap or TOF analyzers, allows for the clear differentiation of the labeled standard from the unlabeled analyte and potential isobaric interferences, even with minimal chromatographic separation. acs.orgcernobioscience.com Future paradigms will see the integration of Chloroacetonitrile-¹³C₂, ¹⁵N into untargeted and suspect screening workflows, where its precise mass provides a reliable anchor point for data alignment and quantification.

| Technique | Role of Chloroacetonitrile-¹³C₂, ¹⁵N | Emerging Paradigm |

| LC-MS/MS | Internal standard for quantification of polar/non-volatile compounds. nih.gov | Use in quantitative metabolomics and multi-residue environmental methods. nih.govrsc.org |

| GC-MS/MS | Internal standard for quantification of volatile/semi-volatile compounds. nih.gov | Integrated workflows combining GC and LC for comprehensive contaminant analysis. thermofisher.com |

| HRMS | High-precision quantification and interference reduction. | Application in untargeted screening and metabolic flux analysis. acs.orgnih.gov |

Exploration of Novel Synthetic Routes for Higher Isotopic Enrichment and Purity

The utility of Chloroacetonitrile-¹³C₂, ¹⁵N is directly dependent on its isotopic enrichment and chemical purity. Commercially available standards often feature high enrichment levels, such as 99 atom % ¹³C and 98 atom % ¹⁵N. sigmaaldrich.com However, the pursuit of even higher purity and more efficient, cost-effective synthetic routes is a key area of future research.

Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position in a molecule. isotope.com Achieving near-perfect enrichment (>99%) is crucial to minimize signal overlap between the labeled standard and the natural abundance isotopologues of the analyte, which can otherwise introduce systematic errors in quantification. cernobioscience.com

Future research is focused on late-stage labeling methodologies that introduce the isotopes at the final steps of a synthesis. This approach is more efficient and avoids the loss of expensive labeled starting materials. Emerging strategies applicable to the synthesis of Chloroacetonitrile-¹³C₂, ¹⁵N include:

Catalytic Isotope Exchange: Recent advancements have demonstrated that the cyano (-CN) group in nitriles can undergo isotopic exchange. cea.fr Nickel-catalyzed methods using isotopically labeled cyanide sources (e.g., Zn(¹³CN)₂) allow for the direct replacement of a ¹²CN group with a ¹³CN group. cea.fr This strategy could be adapted using a ¹³C, ¹⁵N-labeled cyanide source to produce Chloroacetonitrile-¹³C₂, ¹⁵N from unlabeled chloroacetonitrile, providing a direct route to high enrichment.

Synthesis from Labeled Precursors: Traditional methods often build the molecule from simple, heavily labeled starting blocks. For Chloroacetonitrile-¹³C₂, ¹⁵N, a potential route involves the reaction of a labeled cyanide, such as potassium [¹³C, ¹⁵N]cyanide, with a suitable chloro-precursor. nih.gov Research in this area aims to optimize reaction conditions to maximize yield and ensure the isotopic label remains intact without scrambling.

Purification Technologies: Advances in chromatographic purification techniques are essential to ensure the chemical purity of the final product, removing any unlabeled starting material or reaction byproducts that could interfere with its application as a high-fidelity standard.

Potential in Multidisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science

The dual labeling with both ¹³C and ¹⁵N makes Chloroacetonitrile-¹³C₂, ¹⁵N a powerful tracer for following the metabolic and environmental fate of molecules containing both carbon and nitrogen.

Chemistry: In synthetic and materials chemistry, it can be used as a labeled building block to create more complex molecules. By incorporating it into polymers or other materials, researchers can use techniques like solid-state NMR and mass spectrometry to study reaction mechanisms, material structure, and degradation pathways with high precision.

Biology: The compound has significant potential in metabolic research. ¹³C and ¹⁵N tracers are fundamental to Metabolic Flux Analysis (MFA) , a technique used to quantify the rates of reactions in a metabolic network. nih.govnih.govresearchgate.net While glucose and amino acids are common tracers, Chloroacetonitrile-¹³C₂, ¹⁵N offers a unique opportunity to trace the metabolism of small, xenobiotic nitrogen-containing compounds. vanderbilt.eduembopress.org This is crucial for understanding how organisms, from microbes to humans, process pharmaceuticals, pesticides, and other environmental chemicals. cernobioscience.com

Environmental Science: A major emerging application is in Stable Isotope Probing (SIP) . nih.govtaylorandfrancis.com SIP is a powerful technique that links microbial identity to metabolic function in a complex ecosystem without the need for cultivation. nih.govcapes.gov.br Researchers can introduce a labeled substrate like Chloroacetonitrile-¹³C₂, ¹⁵N into an environmental sample (e.g., contaminated soil or water). Microorganisms that consume the compound will incorporate the ¹³C and ¹⁵N isotopes into their DNA, RNA, or proteins. nih.gov By extracting and analyzing these labeled biomarkers, scientists can identify the specific species responsible for the degradation of that pollutant, providing critical insights for developing bioremediation strategies. taylorandfrancis.comnih.gov

Development of Standardized Protocols for Isotopic Tracer Studies

For the data generated using Chloroacetonitrile-¹³C₂, ¹⁵N to be robust and comparable across different laboratories and studies, the development of standardized protocols is essential. The use of stable isotope-labeled internal standards, while powerful, is not without analytical challenges. crimsonpublishers.comnih.gov

Future efforts must focus on establishing consensus guidelines that address several key areas:

Method Validation: Protocols should detail procedures for validating the analytical method, including assessments of linearity, accuracy, precision, recovery, and stability of the analyte and the labeled standard. researchgate.netnih.gov

Matrix Effect Management: Standardized approaches are needed to evaluate and mitigate matrix effects, where co-extractives from the sample can suppress or enhance the ionization of the target analyte and standard, potentially leading to inaccurate results. crimsonpublishers.comnih.gov

Data Analysis and Reporting: Guidelines should specify how to calculate concentrations, how to determine and apply qualifier/quantifier ion ratios, and how to report isotopic enrichment and chemical purity of the standard used. nih.gov This ensures transparency and allows for proper evaluation of the data quality.

Application-Specific Protocols: For specialized applications like MFA and SIP, standardized experimental designs are needed. This includes defining appropriate tracer concentrations, incubation times, and methods for processing biological or environmental samples to ensure the results accurately reflect the in-situ metabolic activity. nih.govnih.gov

By establishing these standardized protocols, the scientific community can ensure that studies utilizing Chloroacetonitrile-¹³C₂, ¹⁵N and other isotopic tracers produce reliable and high-quality data, advancing our understanding of complex systems in chemistry, biology, and environmental science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.